ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the cyano and difluoromethyl groups via nucleophilic substitution or addition reactions.
- Construction of the thiazole ring through condensation reactions.
- Coupling of the pyridyl and thiazole moieties using sulfur-based linkers.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of cyano or nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE include:
- Other thiazole derivatives.
- Compounds with pyrazole and pyridine moieties.
- Molecules containing cyano and difluoromethyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[3-cyano-6-(difluoromethyl)-4-(1,5-dimethylpyrazol-4-yl)pyridin-2-yl]sulfanylmethyl]-2-(ethylamino)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O2S2/c1-5-25-21-28-16(17(33-21)20(30)31-6-2)10-32-19-13(8-24)12(7-15(27-19)18(22)23)14-9-26-29(4)11(14)3/h7,9,18H,5-6,10H2,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPULEKOLBGSSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)OCC)CSC2=C(C(=CC(=N2)C(F)F)C3=C(N(N=C3)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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